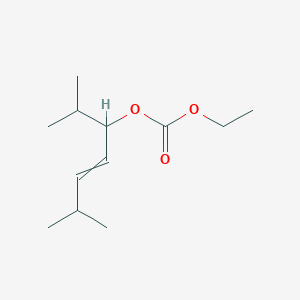![molecular formula C12H11FN2 B14295007 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 116207-38-6](/img/structure/B14295007.png)
8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of fluorinated anilines or 2-aminopyridines as starting materials, which undergo condensation with ethoxymethylene derivatives of malonate, cyanoacetate, or acetoacetate to form enamines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into its reduced forms.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting downstream signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: Another quinoline derivative with similar structural features but lacking the fluorine atom.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their antimicrobial activity.
Uniqueness
The presence of the fluorine atom in 8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine enhances its chemical stability and biological activity, making it a unique and valuable compound for research and development .
Eigenschaften
CAS-Nummer |
116207-38-6 |
|---|---|
Molekularformel |
C12H11FN2 |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
8-fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C12H11FN2/c13-8-4-2-6-10-11(8)12(14)7-3-1-5-9(7)15-10/h2,4,6H,1,3,5H2,(H2,14,15) |
InChI-Schlüssel |
QSIPHPCLYOKGOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(C=CC=C3F)N=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)




![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)





![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
